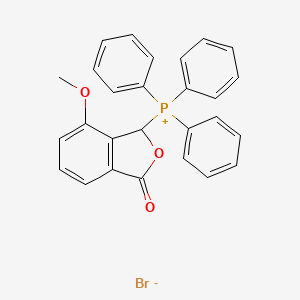

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide

Descripción general

Descripción

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide (7-MOPB) is a synthetic organic molecule used in a variety of scientific research applications. It has been used in the study of biochemical and physiological effects, as well as in the development of new drugs and therapeutic agents. 7-MOPB is a valuable tool in the laboratory, offering a range of advantages and limitations.

Aplicaciones Científicas De Investigación

Antitumor Properties

- Antitumor Compounds Synthesis: This compound is involved in the synthesis of a new class of antitumor compounds, including derivatives of vinblastine-type alkaloids (Mangeney, Andriamialisoa, Langlois, Langlois, & Potier, 1979).

- Antitumor Evaluation: It has been used in the synthesis of phosphonium salts with significant activity against P-388 lymphocytic leukemia (Dubois, Lin, & Beisler, 1978).

Chemical Synthesis

- Heteroarylmethylphosphonates Synthesis: It is used in reactions with diethyl phosphiteanion or carbanions to produce heteroarylmethyl- or heteroarylphosphonates (Zbiral & Drescher, 1988).

- Synthesis of Carcinogenic Compounds: It plays a role in the synthesis of highly carcinogenic fjord-region diol epoxide metabolites of benzo[c]phenanthrene and benzo[g]chrysene (Kumar, 1997).

Cancer Research

- Cytotoxic Effects on Cancer Cells: Phosphonium salts, including a related compound, show selective cytotoxic effects on cancer cells like breast cancer (MCF-7) and human uterine cervix adenocarcinoma cells (HeLa) (Dhanya et al., 2017).

Chemical Reactions

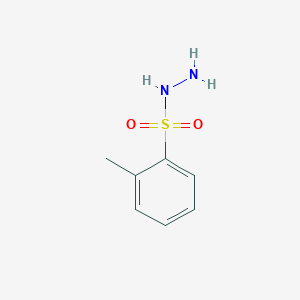

- Formation of Hydrazones: It reacts with arylhydrazines in acidic media to form hydrazones, leading to the formation of various phosphonium bromides (Khachikyan, Ovakimyan, Karamyan, & Panosyan, 2019).

Propiedades

IUPAC Name |

(7-methoxy-3-oxo-1H-2-benzofuran-1-yl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O3P.BrH/c1-29-24-19-11-18-23-25(24)27(30-26(23)28)31(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-19,27H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUSSCIAHXNCTA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

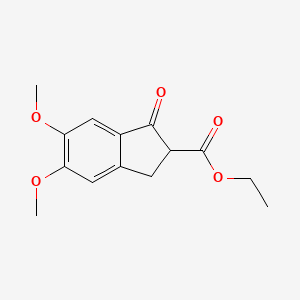

Canonical SMILES |

COC1=CC=CC2=C1C(OC2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471125 | |

| Record name | (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide | |

CAS RN |

887644-98-6 | |

| Record name | (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)

![1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B1354243.png)